Proglumide sodium salt

描述

普鲁米德钠盐是一种非肽类胆囊收缩素受体拮抗剂。它以其选择性阻断胆囊收缩素的作用而闻名,尤其是在中枢神经系统中。 该化合物因其潜在的治疗应用而受到研究,特别是在治疗胃肠道疾病和疼痛管理方面 .

准备方法

合成路线和反应条件: 普鲁米德钠盐通过一系列化学反应合成,包括形成 4-苯甲酰氨基-5-二丙基氨基-5-氧代戊酸,然后将其转化为钠盐形式。合成通常涉及以下步骤:

酰胺键的形成: 这涉及苯甲酰氯与二丙胺反应形成 N-苯甲酰-N',N'-二丙胺。

氧代戊酸的形成: 然后将中间体与戊二酸酐反应形成 4-苯甲酰氨基-5-二丙基氨基-5-氧代戊酸。

转化为钠盐: 最后一步涉及用氢氧化钠中和酸,形成普鲁米德钠盐.

工业生产方法: 普鲁米德钠盐的工业生产遵循类似的合成路线,但规模更大。 该过程涉及对反应条件、纯化步骤和质量控制的仔细控制,以确保最终产品符合药用标准 .

反应类型:

取代反应: 普鲁米德钠盐可以进行取代反应,特别是在酰胺和羧酸盐基团上。

水解: 该化合物可以在酸性或碱性条件下水解,产生其组成胺和酸。

常用试剂和条件:

氢氧化钠: 用于合成中的中和步骤。

苯甲酰氯和二丙胺: 用于酰胺键的形成。

戊二酸酐: 用于氧代戊酸的形成.

形成的主要产品:

N-苯甲酰-N',N'-二丙胺: 合成中的中间体。

4-苯甲酰氨基-5-二丙基氨基-5-氧代戊酸: 钠盐形式的前体.

科学研究应用

Scientific Research Applications

Proglumide sodium salt has been extensively studied for its applications in several scientific domains:

Gastroenterology

This compound is utilized to investigate the role of CCK in digestive processes. It has been shown to inhibit CCK-stimulated amylase secretion and prevent CCK-induced glucose uptake in pancreatic acini, which is crucial for understanding pancreatic function and digestive enzyme regulation .

Case Study: Effects on Macronutrient Selection

A study on European sea bass demonstrated that proglumide influences macronutrient selection, providing insights into dietary preferences influenced by hormonal signaling .

Oncology

In cancer research, this compound has been evaluated for its effects on tumor growth. It has been shown to block the growth of HT29 colon carcinoma cells in response to gastrin 17 treatment, suggesting a potential role in cancer therapy by modulating growth factor signaling pathways .

Table 1: Effects of Proglumide on Colon Carcinoma Cells

Pain Management

This compound has been explored for its analgesic properties, particularly in enhancing the effects of opioid drugs. It has shown potential in reducing morphine dosage requirements while maintaining analgesic efficacy, thus minimizing side effects associated with high opioid doses .

Mechanism of Action

Proglumide may prolong the activity of enkephalins—natural peptides with analgesic properties—by inhibiting enzymes responsible for their degradation. This mechanism underlines its utility in pain management strategies .

Pharmacological Insights

Research indicates that this compound interacts with various neurotransmitter systems beyond CCK receptors, influencing opioid receptor activity and potentially modulating anxiety responses . This multifaceted interaction highlights its significance in both pain modulation and gastrointestinal regulation.

作用机制

普鲁米德钠盐是一种胆囊收缩素受体拮抗剂,阻断 CCKA 和 CCKB 亚型。通过抑制这些受体,它减少了胃肠道运动和胃分泌。此外,它通过防止耐受性的发展来增强阿片类药物的止痛作用。 该化合物还作为 δ-阿片受体激动剂起作用,有助于其止痛特性 .

类似化合物:

洛格鲁米德钠盐: 另一种胆囊收缩素受体拮抗剂,具有相似的特性,但选择性和效力不同。

左尼沙胺钠盐: 用于不同的治疗应用,但具有一些结构相似性。

独特性: 普鲁米德钠盐在其作为胆囊收缩素受体拮抗剂和 δ-阿片受体激动剂的双重作用方面是独一无二的。 这种双重机制使其在增强止痛作用和治疗胃肠道疾病方面特别有效 .

相似化合物的比较

Lorglumide sodium salt: Another cholecystokinin receptor antagonist with similar properties but different selectivity and potency.

Zonisamide sodium salt: Used for different therapeutic applications but shares some structural similarities.

Uniqueness: Proglumide sodium salt is unique in its dual action as a cholecystokinin receptor antagonist and a δ-opioid receptor agonist. This dual mechanism makes it particularly effective in enhancing analgesic effects and treating gastrointestinal disorders .

生物活性

Proglumide sodium salt is a non-selective antagonist of cholecystokinin (CCK) receptors, which plays a significant role in various biological processes. This article explores the compound's biological activity, examining its mechanisms, effects on different physiological systems, and potential therapeutic applications.

Chemical Profile

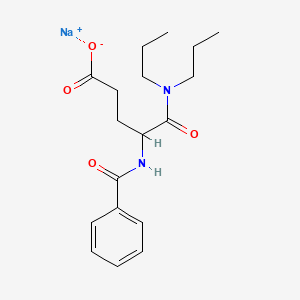

- Chemical Name: 4-(Benzoylamino)-5-(dipropylamino)-5-oxopentanoic acid sodium salt

- Molecular Formula: C₁₃H₁₈N₂O₄S

- CAS Number: 99247-33-3

- Purity: ≥98%

This compound primarily functions by antagonizing CCK receptors, specifically CCK-A and CCK-B subtypes. By inhibiting these receptors, proglumide interferes with the actions of endogenous CCK, which is involved in stimulating digestive enzyme secretion and modulating pain perception.

- Inhibition of Digestive Enzymes:

- Effects on Cancer Cells:

-

Pain Modulation:

- Proglumide has demonstrated the ability to abolish nocebo-induced hyperalgesia, indicating its involvement in pain pathways . It enhances the analgesic effects of opioids and can reduce the dosage required for effective pain management, thereby minimizing side effects associated with higher opioid doses .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of proglumide in a model of peripheral neuropathy induced by vincristine (VCR) administration. Mice treated with proglumide showed improved tactile sensitivity compared to control groups, highlighting its potential application in managing chemotherapy-induced neuropathic pain .

Table 2: Experimental Design for Neuroprotection Study

| Group | Treatment | Dose (mg/kg/day) | Outcome |

|---|---|---|---|

| Control | Vehicle | - | Baseline sensitivity |

| Proglumide | Proglumide | 30 | Improved sensitivity |

| Vincristine | Vincristine + Vehicle | 100 | Induced neuropathy |

| Vincristine + Proglumide | Vincristine + Proglumide | 30 | Reduced neuropathic pain |

Applications in Research and Therapy

This compound is primarily utilized in research settings to explore its role in various physiological and pathological processes. Its applications include:

- Gastroenterology: Investigating the modulation of digestive enzyme secretion.

- Oncology: Studying its effects on cancer cell proliferation.

- Pain Management: Exploring its potential as an adjunct therapy for enhancing opioid efficacy and reducing side effects.

属性

IUPAC Name |

sodium;4-benzamido-5-(dipropylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMWGCINVOIJSO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912821 | |

| Record name | Proglumide sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99247-33-3 | |

| Record name | Proglumide sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099247333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proglumide sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。